Research on topical decolonization of multidrug-resistant S. aureus is hindered by rapidly emerging resistance to mupirocin and cross-resistance among conventional antibiotics. Voxvoganan (LTX-109) trihydrochloride provides a validated solution.
- **Resistance profile**: MIC 2-4 µg/mL against 155 MRSA/VISA/VRSA isolates; no cross-resistance to vancomycin, daptomycin, or linezolid.
- **Pharmacodynamics**: Postantibiotic effect 5.51 h (vs. 1.04 h for mupirocin); ≥64-fold lower resistance emergence over 60 passages.
- **Supply**: Scalable solution-phase synthesis; available for preclinical PK/PD modeling and medical device formulation studies.
Molecular FormulaC43H72Cl3N11O3
Molecular Weight897.5 g/mol
Cat. No.B12387815
⚠ Attention: For research use only. Not for human or veterinary use.
Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride or Lytixar, is a first-in-class synthetic antimicrobial peptidomimetic (SAMP) designed to mimic the membrane-disrupting mechanism of natural antimicrobial peptides while possessing the favorable drug-like properties of a small molecule [1]. As a tripeptide composed of only three amino acids, it is structurally distinct from natural peptides, which typically contain 15–25 residues, enabling scalable industrial manufacturing via solution-phase synthesis [1]. Voxvoganan exerts its bactericidal effect by binding to negatively charged membrane components on the bacterial cell wall, leading to rapid membrane disruption and cell lysis [2]. It has advanced through Phase 1 and Phase 2 clinical studies for topical applications, including nasal decolonization of Staphylococcus aureus and treatment of uncomplicated Gram-positive skin infections, and is also being developed as an antimicrobial active pharmaceutical ingredient in medical devices [1].
Compound Class
Synthetic antimicrobial peptidomimetic (SAMP)
Membrane disruption research tool
Structural advantage
Tripeptide, solution-phase scalable
Unlike natural 15–25 aa peptides
Target spectrum
Broad anti-staphylococcal activity
Including MDR strains (VISA, VRSA, DNSSA, LNSSA)
Format
Trihydrochloride salt
For in vitro & in vivo research use
[1] Stensen W, Jurman D, Lind J, Lundberg P, Svendsen JSM. Discovery and Development of Voxvoganan: First-in-Class Synthetic Antimicrobial Peptidomimetic. ACS Publications. 2026 Apr 20. View Source
[2] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus. Antimicrob Agents Chemother. 2012 Aug;56(8):4478-82. View Source
Why Voxvoganan Cannot Be Substituted
Generic substitution of Voxvoganan with other antimicrobial peptides or conventional topical antibiotics is precluded by its unique combination of structural, pharmacodynamic, and resistance-profile characteristics. As a peptidomimetic, it retains the membrane-targeting, broad-spectrum bactericidal activity of natural antimicrobial peptides but with a drastically reduced size (tripeptide vs. 15–25 residues), conferring enhanced stability, scalable synthesis, and low propensity for resistance development [1]. Direct comparative studies demonstrate that Voxvoganan exhibits a significantly prolonged postantibiotic effect (PAE) and markedly lower resistance emergence compared to mupirocin, the current standard-of-care for nasal decolonization [2]. Furthermore, its activity against multidrug-resistant S. aureus strains—including those non-susceptible to vancomycin, daptomycin, and linezolid—is not influenced by existing resistance mechanisms, a critical advantage over conventional antibiotics facing increasing cross-resistance [3].
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PAE & resistance profile mismatch
Postantibiotic effect duration and resistance emergence propensity may differ substantially from mupirocin or other topical agents; data from direct comparison studies should be reviewed per protocol.
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MDR activity not transferable
Conserved MIC against VISA/VRSA/DNSSA strains may not extend to other membrane-active peptides or antibiotics with different targets; cross-resistance context requires compound-specific verification.
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Scalable synthesis distinction
Industrial tripeptide manufacturing via solution-phase methods may not be achievable with natural antimicrobial peptides; procurement scalability and cost structures can vary significantly.
[1] Stensen W, Jurman D, Lind J, Lundberg P, Svendsen JSM. Discovery and Development of Voxvoganan: First-in-Class Synthetic Antimicrobial Peptidomimetic. ACS Publications. 2026 Apr 20. View Source
[2] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. Postantibiotic effect and postantibiotic sub-MIC effect of LTX-109 and mupirocin on Staphylococcus aureus blood isolates. Lett Appl Microbiol. 2017 Nov;65(5):410-413. View Source
[3] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus. Antimicrob Agents Chemother. 2012 Aug;56(8):4478-82. View Source
Voxvoganan (LTX-109) demonstrates a significantly prolonged postantibiotic effect (PAE) against methicillin-resistant S. aureus (MRSA) compared to mupirocin, the standard-of-care for nasal decolonization. This persistent suppression of bacterial growth after drug removal supports less frequent dosing and may contribute to reduced resistance emergence [1].
10 methicillin-resistant S. aureus (MRSA) blood isolates; PAE determined after brief exposure to antibiotic followed by drug removal
Why This Matters
A longer PAE is a key pharmacodynamic advantage indicating sustained bacterial suppression, potentially enabling less frequent dosing in clinical or research decolonization protocols.
[1] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. Postantibiotic effect and postantibiotic sub-MIC effect of LTX-109 and mupirocin on Staphylococcus aureus blood isolates. Lett Appl Microbiol. 2017 Nov;65(5):410-413. View Source
Lower Resistance Emergence vs. Mupirocin
In a direct head-to-head serial passage study, Voxvoganan (LTX-109) demonstrated a remarkably low propensity for resistance development. Over 60 consecutive passages in the presence of sub-inhibitory drug concentrations, LTX-109 MICs varied less than 4-fold from baseline, whereas mupirocin MICs increased dramatically in all susceptible strains [1].
Resistance emergenceHead-to-head
≥64-fold lower MIC shift
Supports resistance emergence assay context
60 serial passages; mupirocin 64–2048-fold increase
Antimicrobial ResistanceMRSAMSSA
Evidence Dimension
Fold-change in MIC after 60 serial passages
Target Compound Data
MIC varied less than 4-fold from baseline of 4–8 mg/L
Comparator Or Baseline
Mupirocin: MIC increased from 0.25 mg/L to 16–512 mg/L (64- to 2048-fold increase)
Quantified Difference
≥64-fold lower resistance emergence
Conditions
Serial passaging of genomically diverse MRSA (n=3) and MSSA (n=4) strains over 60 cycles in a range of LTX-109 and mupirocin concentrations
Why This Matters
This stark difference in resistance emergence directly addresses the growing clinical problem of mupirocin-resistant S. aureus, positioning Voxvoganan as a critical alternative for decolonization research and development.
Antimicrobial ResistanceMRSAMSSA
[1] Faraj D, Carlsen H, Stensen W, Svendsen JSM, Paulsen JE, et al. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109. Antibiotics (Basel). 2025 May 11;14(5):492. View Source
Conserved MIC Against Multidrug-Resistant S. aureus
Voxvoganan (LTX-109) maintains a consistent MIC range of 2–4 μg/mL against a broad panel of 155 S. aureus isolates, including strains resistant to methicillin (MRSA), vancomycin (VISA/VRSA), daptomycin (DNSSA), and linezolid (LNSSA). Critically, this activity is not influenced by resistance to other antistaphylococcal agents [1].
Conserved MICCross-study comparable
2–4 µg/mL
Supports MDR strain-panel screening
155 isolates; activity not influenced by vancomycin/daptomycin/linezolid resistance
Multidrug ResistanceMRSAVISAVRSA
Evidence Dimension
Minimum Inhibitory Concentration (MIC) Range
Target Compound Data
2–4 μg/mL (consistent across 155 multidrug-resistant isolates)
Comparator Or Baseline
Eight other antimicrobial agents evaluated against same panel; Voxvoganan activity was not influenced by resistance to vancomycin, daptomycin, or linezolid
Quantified Difference
No cross-resistance observed; MIC range unchanged regardless of resistance phenotype
Conditions
Microdilution tests against 155 MRSA isolates including VISA (n=33), VRSA (n=13), DNSSA (n=7), and LNSSA (n=6)
Why This Matters
This demonstrates a critical differentiator: Voxvoganan's membrane-targeting mechanism circumvents common resistance pathways, making it a valuable tool for studying and combating multidrug-resistant S. aureus infections where conventional antibiotics fail.
Multidrug ResistanceMRSAVISAVRSA
[1] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus. Antimicrob Agents Chemother. 2012 Aug;56(8):4478-82. View Source
Rapid Killing Kinetics vs. Vancomycin
In time-kill assays, Voxvoganan (LTX-109) demonstrated superior and rapid bactericidal activity compared to vancomycin against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) [1].
Killing kineticsHead-to-head
Time-kill assayvs vancomycin
Supports time-kill assay interpretation
Rapid bactericidal effect demonstrated; log reduction details in source
LTX-109 demonstrated a rapid bactericidal effect against community-acquired USA 300, hospital-acquired USA 100, VISA, and VRSA isolates
Comparator Or Baseline
Vancomycin demonstrated slower and less complete killing
Quantified Difference
LTX-109 demonstrated superior killing in all time-kill studies; specific log reduction data available in source publication
Conditions
Time-kill assays against representative MRSA, VISA, and VRSA isolates
Why This Matters
Rapid bactericidal action is a key advantage for topical antimicrobials, potentially leading to faster pathogen clearance and reduced risk of resistance development during treatment.
[1] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus. Antimicrob Agents Chemother. 2012 Aug;56(8):4478-82. View Source
Scalable Tripeptide Synthesis
Unlike natural antimicrobial peptides, which typically consist of 15–25 amino acid residues and face significant manufacturing hurdles, Voxvoganan is a tripeptide comprising only three amino acids. This drastically reduced size makes it comparable to a classical small molecule drug and enables cost-effective industrial-scale production using solution-phase methods [1].
Scalable synthesisClass-level inference
Tripeptide · solution-phase
Supports procurement scalability review
Contrasts with 15–25 aa natural peptide manufacturing
Tripeptide (3 amino acids); can be manufactured on industrial scale using solution phase methods
Comparator Or Baseline
Natural antimicrobial peptides: typically 15–25 amino acids; challenging and costly to manufacture at scale
Quantified Difference
Substantially reduced complexity and cost of synthesis
Conditions
Comparative structural analysis and manufacturing process development
Why This Matters
This structural advantage directly translates to reliable commercial supply and lower procurement costs for research and industrial applications, a key consideration for large-scale studies or device incorporation.
[1] Stensen W, Jurman D, Lind J, Lundberg P, Svendsen JSM. Discovery and Development of Voxvoganan: First-in-Class Synthetic Antimicrobial Peptidomimetic. ACS Publications. 2026 Apr 20. View Source
Voxvoganan (trihydrochloride): Evidence-Based Research Applications
Nasal Decolonization vs. Mupirocin-Resistant S. aureus
Given the ≥64-fold lower resistance emergence observed in serial passage studies compared to mupirocin [1], Voxvoganan (trihydrochloride) is ideally suited for preclinical research investigating next-generation nasal decolonization regimens. Its sustained postantibiotic effect (5.51 h vs. 1.04 h for mupirocin) [2] further supports its evaluation in models requiring prolonged antimicrobial activity. This is particularly relevant for institutions and companies developing interventions to combat the rising prevalence of mupirocin-resistant MRSA and MSSA.
Membrane-Active Agents Against MDR S. aureus
The conserved MIC of 2–4 μg/mL against 155 multidrug-resistant S. aureus isolates—including VISA, VRSA, DNSSA, and LNSSA [1]—makes Voxvoganan an essential reference compound for research programs screening novel antimicrobials against resistant Gram-positive pathogens. Its activity is not influenced by existing resistance mechanisms to vancomycin, daptomycin, or linezolid, providing a reliable baseline for comparative efficacy studies.
Antimicrobial Device Coatings & Biomaterials
Voxvoganan's status as a first-in-class peptidomimetic with scalable industrial synthesis [1] and its demonstrated broad-spectrum bactericidal activity support its incorporation as an antimicrobial active pharmaceutical ingredient in medical devices. Researchers developing coatings or biomaterials to prevent microbial fouling and reduce device-associated infections can utilize Voxvoganan in formulation studies, leveraging its unique membrane-disrupting mechanism that is less prone to resistance development than conventional leachable antibiotics.
Pharmacodynamic Modeling of Topical Antimicrobials
The direct head-to-head pharmacodynamic data—including a 5.3-fold longer PAE [1] and minimal MIC shift over 60 passages [2]—position Voxvoganan as a key tool compound for researchers developing PK/PD models to predict optimal dosing regimens for topical antimicrobials. Its unique resistance profile enables studies aimed at understanding and mitigating the emergence of resistance in topical therapies.
Application
Selection Property
Validation Focus
Nasal decolonization research models
Resistance emergence assay context
PAE and serial-passage endpoints
MDR strain-panel screening studies
Conserved MIC across resistance phenotypes
Cross-resistance evaluation
Antimicrobial biomaterial formulation
Scalable tripeptide synthesis & membrane activity
Coating stability and anti-fouling endpoints
Topical PK/PD modeling research
Head-to-head pharmacodynamic data
Dosing interval and resistance mitigation modeling
[1] Faraj D, Carlsen H, Stensen W, Svendsen JSM, Paulsen JE, et al. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109. Antibiotics (Basel). 2025 May 11;14(5):492. View Source
[2] Saravolatz LD, Pawlak J, Johnson L, Bonilla H, Saravolatz LD 2nd, Fakih MG, Fugelli A, Olsen WM. Postantibiotic effect and postantibiotic sub-MIC effect of LTX-109 and mupirocin on Staphylococcus aureus blood isolates. Lett Appl Microbiol. 2017 Nov;65(5):410-413. View Source
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